7-Amino-3H-indazole-3-carboxylic acid
Description
7-Amino-3H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at the 7-position and a carboxylic acid group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
7-amino-3H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3,7H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPTKCLCXBHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=NC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent identity and position. Key structural analogs include:
Positional Isomerism
The position of substituents critically influences activity. For example:
- Carboxylic acid at 5th vs. 7th position : In CK2 kinase inhibitors, carboxyl groups at the 5th or 7th positions exhibit comparable inhibitory activity (e.g., compound 8 vs. 10–12 in ) .
- Amino group placement: Amino substitution at the 7th position (target compound) vs. 4th position (e.g., methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, CAS 1448125-93-6) alters electronic distribution and steric interactions, affecting binding to targets like kinases .
Core Structure Differences: Indazole vs. Indole
Indole-based analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, CAS 16381-48-9) differ in nitrogen atom placement, leading to distinct electronic and steric profiles. Indazoles typically exhibit stronger π-stacking interactions due to their fused bicyclic structure, whereas indoles may favor interactions with heme-containing enzymes .
Physicochemical and Pharmacological Implications
- Solubility : The carboxylic acid group enhances water solubility compared to ester or methyl derivatives.
- Metabolic Stability: Amino-substituted indazoles may undergo faster oxidative metabolism compared to chloro-substituted analogs.
- Target Selectivity: The amino group’s hydrogen-bonding capacity may favor interactions with polar kinase active sites, as seen in CK2 inhibitors .
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